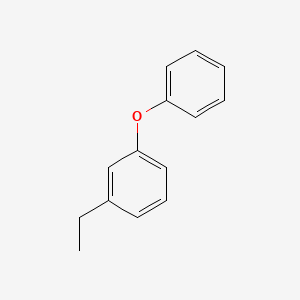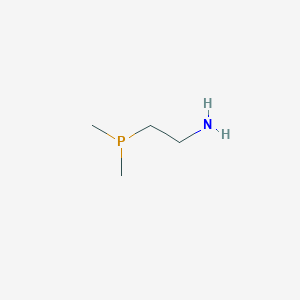
Ethanamine, 2-(dimethylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .
Applications De Recherche Scientifique
Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2-(dimethylphosphino)-N-[2-(dimethylphosphino)ethyl]: Another compound with similar functional groups but different structural arrangement.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with phenyl groups attached to the phosphine.
Uniqueness
Ethanamine, 2-(dimethylphosphino)- is unique due to its specific combination of amine and dimethylphosphino groups, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalytic applications .
Propriétés
Numéro CAS |
79728-80-6 |
|---|---|
Formule moléculaire |
C4H12NP |
Poids moléculaire |
105.12 g/mol |
Nom IUPAC |
2-dimethylphosphanylethanamine |
InChI |
InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3 |
Clé InChI |
IKNKRQDYANBMHT-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
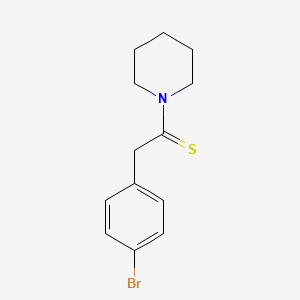

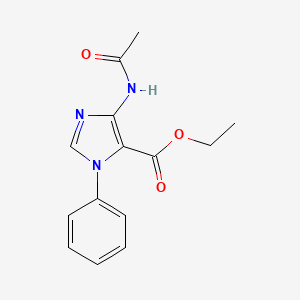
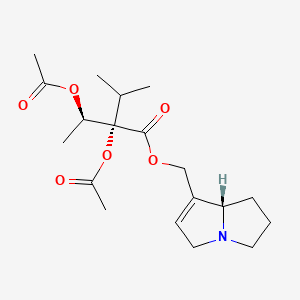
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
